

Application Notes and Protocols for URMC-099 in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Urmc-099
Cat. No.:	B15607562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **URMC-099** in various mouse models based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing experiments involving this broad-spectrum mixed-lineage kinase (MLK) inhibitor.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of **URMC-099** used in different mouse models.

Table 1: **URMC-099** Dosage and Administration in Mouse Models

Mouse Model	Disease Area	Dosage	Administration Route	Dosing Frequency	Reference
C57BL/6	HIV-1 Tat Exposure (HAND model)	10 mg/kg	Intraperitoneal (i.p.)	Twice a day	[1]
	HIV-1 Tat Exposure (HAND model)	10 mg/kg	Intraperitoneal (i.p.)	Every 12 hours	[2]
	Experimental Autoimmune Encephalomyelitis (EAE)	10 mg/kg	Intraperitoneal (i.p.)	Twice daily	[3]
9-month-old mice	Perioperative Neurocognitive Disorders (PND)	10 mg/kg	Intraperitoneal (i.p.)	3 injections pre-surgery (12h intervals), 2 injections post-surgery (12h intervals)	[4] [5]
3-month-old mice	Perioperative Neurocognitive Disorders (PND)	10 mg/kg	Intraperitoneal (i.p.)	3 injections pre-surgery (12h intervals)	[4] [6]
APP/PS1	Alzheimer's Disease	10 mg/kg	Intraperitoneal (i.p.)	Daily for 3 weeks	[7]
nu/nu mice	Breast Cancer Brain Metastasis Xenograft	10 mg/kg	Not specified	Every 12 hours for 20 days	[8]

Neonatal mice	Zika Virus Infection	Not specified	Not specified	Not specified	[7]
---------------	----------------------	---------------	---------------	---------------	---------------------

Table 2: Pharmacokinetic Properties of **URMC-099** in C57BL/6 Mice

Parameter	Value	Dosing	Reference
Oral Bioavailability (%F)	41	Not specified	[7]
Brain:Plasma Ratio	0.81	Not specified	[7]
Terminal Elimination Half-life (t _{1/2})	1.92 h	10 mg/kg, oral	[8]
2.14 h	2.5 mg/kg, intravenous (i.v.)	[8]	
2.72 h	10 mg/kg, intravenous (i.v.)	[8]	
CNS Penetration	Brain concentrations above in vitro IC ₅₀ for MLK3 for >6 h	10 mg/kg, intravenous (i.v.)	[2]

Experimental Protocols

Preparation of URMC-099 for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies on HAND and PND models.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- **URMC-099** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 400 (PEG400)

- Sterile saline (0.9% sodium chloride)

Procedure:

- To prepare a 2 mg/mL working solution, dissolve 20 mg of **URMC-099** in 0.5 mL of sterile DMSO.
- Add 4 mL of PEG400 to the **URMC-099**/DMSO solution and mix thoroughly.
- Add 5.5 mL of sterile saline to bring the total volume to 10 mL.
- The final vehicle composition is 5% DMSO, 40% PEG400, and 55% saline.[3]
- Administer the solution to mice via intraperitoneal injection at a volume appropriate to achieve the target dose of 10 mg/kg.

Note: The mixed solution should be used immediately for optimal results.[1]

Administration in a Neuroinflammation Model (HIV-1 Tat)

This protocol describes the administration of **URMC-099** in a mouse model of HIV-associated neurocognitive disorders.[2][9]

Animal Model: C57BL/6 mice.

Dosing Regimen:

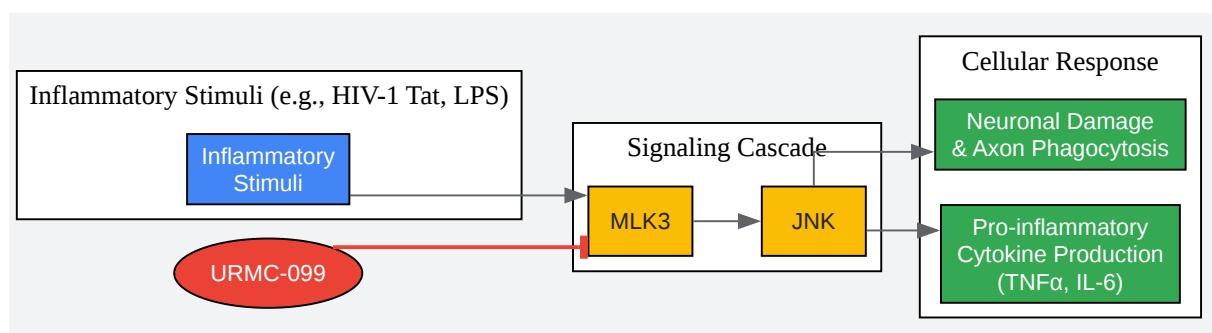
- Administer **URMC-099** at a dose of 10 mg/kg via i.p. injection every 12 hours.[2]
- For prophylactic treatment, mice can be pretreated with three doses of **URMC-099** starting 36 hours before the induction of the neuroinflammatory insult (e.g., stereotactic injection of HIV-1 Tat).[9]
- Continue the dosing regimen for the duration of the experiment.

Administration in a Perioperative Neurocognitive Disorder (PND) Model

This protocol details a prophylactic administration strategy for **URMC-099** in a surgical mouse model.[4][5][6]

Animal Model: 3-month-old or 9-month-old mice.

Surgical Procedure: Tibial fracture with intramedullary fixation.

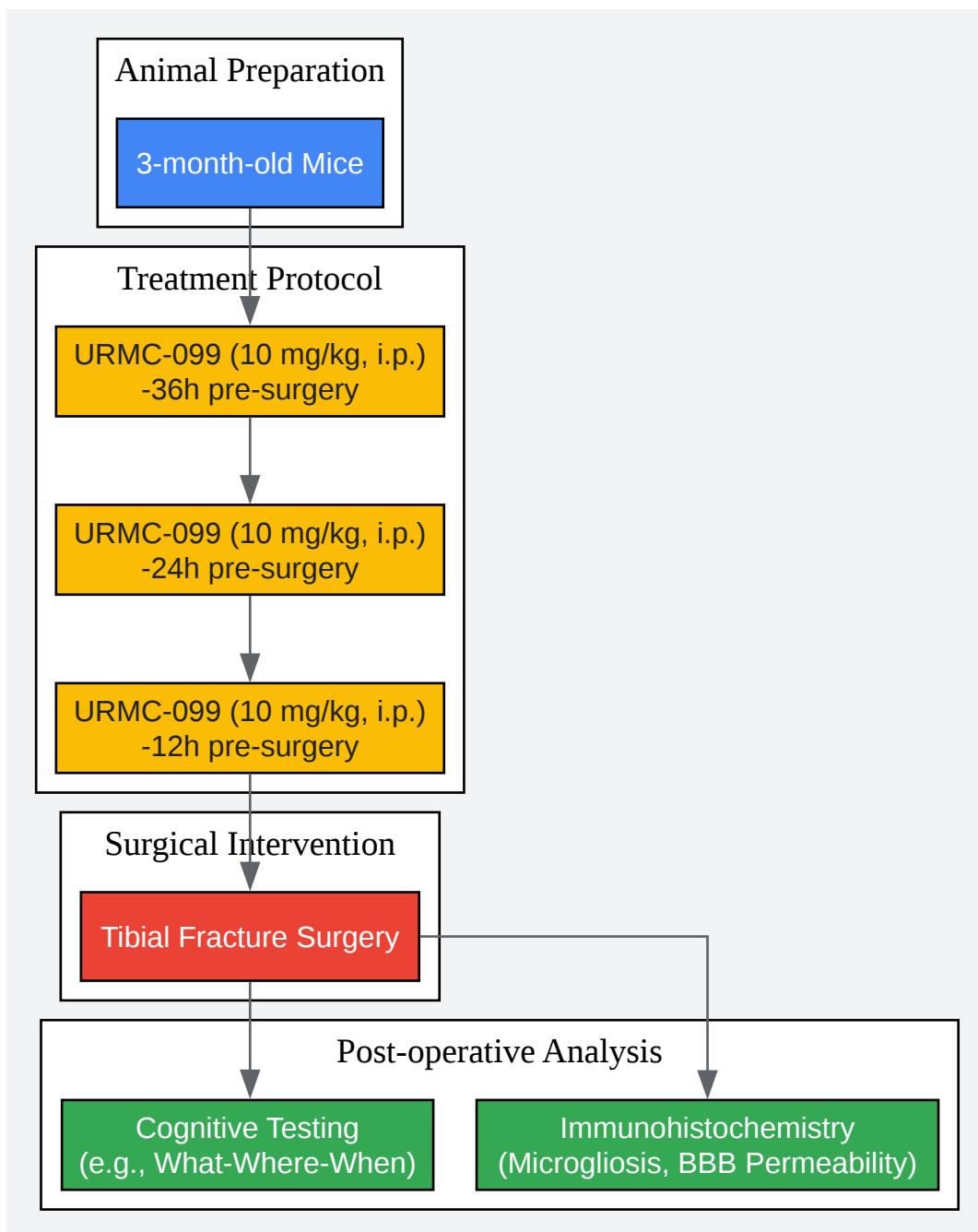

Dosing Regimen:

- Prophylactic Treatment: Administer three injections of **URMC-099** (10 mg/kg, i.p.) at 12-hour intervals prior to surgery.[4][6]
- Combined Pre- and Post-operative Treatment: Administer three i.p. injections of **URMC-099** (10 mg/kg) every 12 hours before surgery, followed by two injections at the same interval after surgery.[4][5]

Visualizations

URMC-099 Mechanism of Action

URMC-099 is a potent inhibitor of mixed-lineage kinase 3 (MLK3). MLKs are upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammatory responses and neuronal apoptosis. By inhibiting MLK3, **URMC-099** reduces the phosphorylation and activation of downstream targets, leading to anti-inflammatory and neuroprotective effects.[2][3][7]



[Click to download full resolution via product page](#)

Caption: **URMC-099** inhibits MLK3, blocking downstream JNK signaling.

Experimental Workflow for PND Mouse Model

The following diagram illustrates the experimental workflow for evaluating the prophylactic effects of **URMC-099** in a mouse model of perioperative neurocognitive disorders.

[Click to download full resolution via product page](#)

Caption: Prophylactic **URMC-099** administration workflow in a PND mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders | Journal of Neuroscience [jneurosci.org]
- To cite this document: BenchChem. [Application Notes and Protocols for URMC-099 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15607562#urmc-099-dosage-and-administration-in-mouse-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com